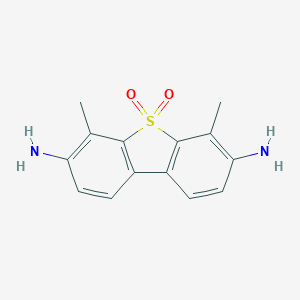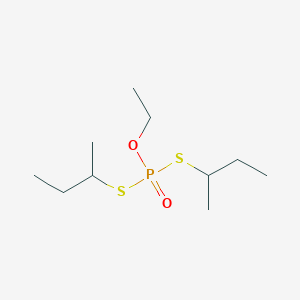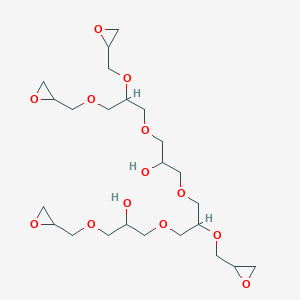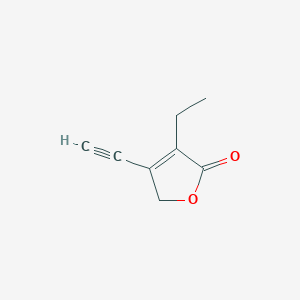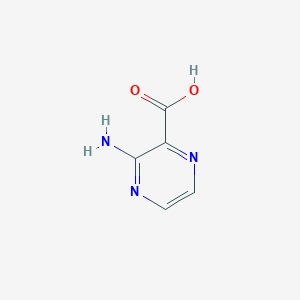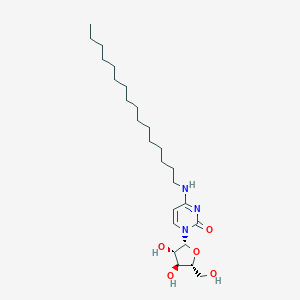![molecular formula C16H24N2 B021794 8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine CAS No. 101438-17-9](/img/structure/B21794.png)
8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine
Overview
Description
Proflavine hemisulfate, also known as diaminoacridine hemisulfate, is an acridine-derived fluorescent dye. It is primarily used as a topical antiseptic and a rapid stain for cytological studies. Proflavine hemisulfate exhibits bacteriostatic properties against many gram-positive bacteria by intercalating into DNA, thereby disrupting DNA synthesis and preventing bacterial reproduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Proflavine hemisulfate can be synthesized through the photochemical demethylation of methyladenines. The process involves the treatment of an aqueous solution with charcoal, followed by concentration, chilling overnight, filtration, and rinsing with diethyl ether .
Industrial Production Methods: In industrial settings, proflavine hemisulfate is produced by the pyrolysis of citric acid to create amine-capped carbon nanodots, which are then complexed with proflavine. This method leverages the unique optical properties of carbon nanodots for efficient production .
Chemical Reactions Analysis
Types of Reactions: Proflavine hemisulfate undergoes various chemical reactions, including:
Intercalation: Proflavine intercalates into DNA, causing high levels of mutation in the copied DNA strands.
Fluorescence Resonance Energy Transfer (FRET): Proflavine can participate in FRET with carbon nanodots, which is useful in drug delivery systems.
Common Reagents and Conditions:
DNA: Proflavine intercalates into double-stranded DNA, disrupting its synthesis.
Carbon Nanodots: Used in the preparation of proflavine complexes for fluorescence studies.
Major Products Formed:
Mutated DNA Strands: Resulting from the intercalation of proflavine into DNA.
Fluorescent Complexes: Formed with carbon nanodots for imaging applications.
Scientific Research Applications
Proflavine hemisulfate has a wide range of applications in scientific research:
Mechanism of Action
Proflavine hemisulfate exerts its effects by intercalating into DNA, thereby disrupting DNA synthesis and causing high levels of mutation in the copied DNA strands. This prevents bacterial reproduction and exhibits an antibacterial effect . The compound targets DNA and interferes with its replication process, leading to the accumulation of mutations .
Comparison with Similar Compounds
Acriflavine: Another acridine derivative with similar antiseptic properties.
Diaminoacridine: A compound closely related to proflavine with comparable DNA intercalation properties.
Uniqueness of Proflavine Hemisulfate: Proflavine hemisulfate is unique due to its strong fluorescence properties, making it highly effective as a contrast agent in cytological studies and high-resolution imaging. Its ability to intercalate into DNA and disrupt synthesis sets it apart from other antiseptic agents .
Properties
IUPAC Name |
8-methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-18-15-7-8-16(18)12-14(11-15)17-10-9-13-5-3-2-4-6-13/h2-6,14-17H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFBNIANYCOETB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)NCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385510 | |
| Record name | (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101438-17-9 | |
| Record name | (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


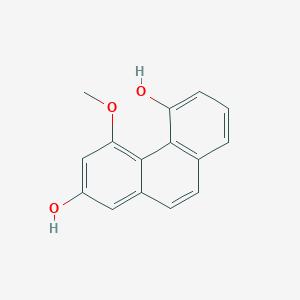
![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)
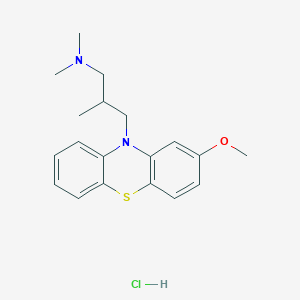


![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)
